Product packaging for Hematoporphyrin IX dimethyl ester(Cat. No.:CAS No. 32562-61-1)

Hematoporphyrin IX dimethyl ester

Cat. No.: B3125490
CAS No.: 32562-61-1
M. Wt: 626.7 g/mol
InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N
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Description

Contextualization within Porphyrin and Tetrapyrrole Chemistry

Hematoporphyrin (B191378) IX dimethyl ester belongs to the class of organic compounds known as porphyrins, which are a group of heterocyclic macrocycles derived from four modified pyrrole (B145914) subunits interconnected at their α-carbon atoms via methine bridges. Porphyrins are a subset of the larger category of tetrapyrroles. The core structure of porphyrins, including Hematoporphyrin IX dimethyl ester, allows for the chelation of metal ions, forming metalloporphyrins. nih.gov This ability to coordinate with metals is central to their diverse functions and applications. nih.gov

The chemical structure of this compound is derived from protoporphyrin IX, a naturally occurring porphyrin. Specifically, the two vinyl groups of protoporphyrin IX are hydrated to form 1-hydroxyethyl groups, and the two carboxylic acid side chains are esterified with methyl groups. This modification from its parent compound, hematoporphyrin, which has free carboxylic acid groups, alters its solubility and other physicochemical properties. lookchem.comias.ac.in The esterification makes it more lipophilic, influencing its interaction with biological membranes and its utility in non-aqueous solvent systems.

The electronic structure of this compound, like other porphyrins, is characterized by a highly conjugated system of pi-electrons, which is responsible for its intense absorption of light in the visible region of the electromagnetic spectrum, particularly the characteristic Soret band. acs.org This photosensitizing property is a cornerstone of its application in photodynamic therapy (PDT) research, where it can be excited by light to produce reactive oxygen species that are cytotoxic to targeted cells. lookchem.comias.ac.in

Historical Trajectories and Key Milestones in this compound Investigation

The study of porphyrins dates back to the 19th century, with the isolation of hematoporphyrin from heme. The subsequent derivatization to form esters like this compound was a logical progression in the chemical manipulation of these molecules to modulate their properties for scientific study.

A significant milestone in the investigation of porphyrins was the development of photodynamic therapy in the early 20th century. While early work focused on hematoporphyrin itself, the synthesis and investigation of its derivatives, including the dimethyl ester, became crucial for refining the photophysical and biological properties of photosensitizers. researchgate.net

Throughout the mid to late 20th century, extensive research was conducted on the synthesis and characterization of this compound and its metal complexes. ias.ac.inacs.org Spectroscopic techniques were employed to understand its electronic structure and how it is influenced by the insertion of different metal ions. acs.orgias.ac.in These studies laid the groundwork for its use as a model compound in various spectroscopic and photophysical investigations.

More recent research has focused on using this compound as a starting material for the synthesis of more complex porphyrin-based systems, such as porphyrin dimers and trimers, and benzoporphyrin derivatives. rsc.orgrsc.orgresearchgate.net These second-generation photosensitizers often exhibit improved properties, such as enhanced light absorption at longer wavelengths and better tumor selectivity.

Rationale for Continued Academic Inquiry into this compound Systems

The continued academic interest in this compound stems from its utility as a foundational molecule in several areas of research.

As a Photosensitizer in Photodynamic Therapy (PDT) Research: this compound continues to be a valuable tool in PDT research. medkoo.com Its ability to generate singlet oxygen upon light activation is a key aspect of its function. ias.ac.inias.ac.in Researchers utilize it as a reference compound and a building block for developing new photosensitizers with improved efficacy and reduced side effects. rsc.orgrsc.orgresearchgate.net Studies involving its metal complexes have also been conducted to explore how different metals affect its photosensitizing properties. ias.ac.inias.ac.inias.ac.in

In the Synthesis of Novel Porphyrin Architectures: this compound serves as a versatile starting material for the synthesis of a wide array of more complex porphyrin derivatives. rsc.orgrsc.orgresearchgate.net Its reactive hydroxyethyl (B10761427) groups can be modified to create ether-linked dimers and trimers, which have been investigated for their potential in PDT. researchgate.net Furthermore, it is a precursor in the synthesis of benzoporphyrin derivatives (BPDs), a class of photosensitizers with strong absorption in the red region of the spectrum. rsc.orgrsc.org

As a Model for Spectroscopic and Photophysical Studies: The well-defined structure of this compound makes it an excellent model compound for fundamental spectroscopic and photophysical studies. acs.orgias.ac.in Investigations into its absorption and emission spectra, as well as the dynamics of its excited states, provide valuable insights into the behavior of porphyrin systems in general. acs.orgias.ac.in The study of its metal complexes has been particularly important in understanding the influence of the central metal ion on the electronic properties of the porphyrin macrocycle. acs.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC36H42N4O6
Molecular Weight626.75 g/mol
Melting Point172.5°C lookchem.com
Boiling Point649.58°C (estimate) lookchem.com
Density1.328 g/cm³ lookchem.com
SolubilityDMSO (Sparingly), Methanol (B129727) (Slightly), Ethyl Acetate (B1210297) (Slightly) lookchem.com
StabilityLight Sensitive lookchem.com

Interactive Data Table: Spectroscopic Data for this compound

SolventAbsorption Maxima (nm)
Dichloromethane400, 500, 534, 567, 621
Chloroform (B151607)399.5, 497, 530, 566, 621 dokumen.pub
Pyridine407, 505, 541, 572, 621 dokumen.pub

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N4O6 B3125490 Hematoporphyrin IX dimethyl ester CAS No. 32562-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,21-22,39-42H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXJDOVVTYSVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Hematoporphyrin Ix Dimethyl Ester

Advanced Synthetic Pathways for Hematoporphyrin (B191378) IX Dimethyl Ester Synthesis

The synthesis of Hematoporphyrin IX dimethyl ester can be achieved through controlled modifications of naturally derived porphyrins or via multi-step total synthesis, offering pathways to highly pure and specifically designed molecules.

Controlled Esterification and Dehydration Protocols

Hematoporphyrin is a derivative of Protoporphyrin IX where the two vinyl groups have been hydrated to form alcohols. wikipedia.org The dimethyl ester form is typically prepared from hemin. A common laboratory-scale synthesis involves the treatment of Protoporphyrin IX with a hydrogen bromide solution in acetic acid, followed by esterification with methanol (B129727). The subsequent hydration of the vinyl groups is often achieved through the action of a strong acid, yielding this compound. The precise control of reaction conditions, such as temperature and reaction time, is crucial to prevent side reactions and ensure high yields of the desired product.

Another key transformation is the reduction of the acetyl groups of 2,4-diacetyldeuteroporphyrin IX dimethyl ester. This can be accomplished using sodium borohydride (B1222165) (NaBH₄) to yield the corresponding hematoporphyrin derivative. chimia.ch Furthermore, the dehydration of this compound can be controlled to regenerate the vinyl groups, thus converting it back to Protoporphyrin IX dimethyl ester. This reversibility is a valuable tool in porphyrin chemistry, allowing for the protection and deprotection of the reactive vinyl groups during multi-step synthetic sequences.

Novel Total Synthesis Approaches (e.g., Alternatives to MacDonald Condensation)

While modifications of natural porphyrins are common, total synthesis provides a route to porphyrins with precisely defined substituent patterns. The classical MacDonald [2+2] condensation, which involves the reaction of a 1,9-diformyldipyrromethane with a 1,9-diunsubstituted dipyrromethane, has been a cornerstone of porphyrin synthesis for decades. nih.govworldscientific.comresearchgate.net This method is effective for producing symmetrically substituted porphyrins in high yields. nih.gov

However, recent advancements have led to the development of alternative strategies that overcome some of the limitations of the MacDonald condensation, such as the potential for scrambling reactions when synthesizing unsymmetrical porphyrins. nih.gov One notable alternative is a [3+1] approach, where a tripyrrane is condensed with a 2,5-difunctionalized monopyrrole. nih.gov

A conceptually new approach for the total synthesis of Protoporphyrin IX, and by extension Hematoporphyrin IX, has been reported, which avoids the classical MacDonald condensation. chimia.chresearchgate.netsigmaaldrich.comnih.govresearcher.life This method involves the reaction of an unsymmetrical diiododipyrrylmethane with another dipyrrylmethane, leading directly to the porphyrin macrocycle without the need for an external oxidizing agent. chimia.chresearchgate.netsigmaaldrich.comnih.govresearcher.life This process is well-suited for large-scale synthesis and produces high-purity Protoporphyrin IX derivatives, which can then be converted to this compound. chimia.chresearchgate.netsigmaaldrich.com

Synthetic Approach Key Intermediates Advantages Reference(s)
MacDonald [2+2] Condensation1,9-Diformyldipyrromethane, 1,9-Diunsubstituted dipyrromethaneHigh yields for symmetrical porphyrins nih.govworldscientific.comresearchgate.net
[3+1] CondensationTripyrrane, 2,5-Difunctionalized monopyrroleUseful for specific applications nih.gov
Alternative to MacDonaldUnsymmetrical diiododipyrrylmethane, DipyrrylmethaneNo external oxidant needed, suitable for large-scale synthesis chimia.chresearchgate.netsigmaaldrich.comnih.govresearcher.life

Chemical Functionalization and Structural Modifications of this compound

The rich chemistry of this compound allows for a wide range of structural modifications, leading to the creation of novel derivatives with tailored properties.

Regioselective Synthesis of Ether and Ester Linkage Derivatives

The hydroxyl groups of this compound are key functional handles for derivatization. Regiospecific synthesis of ether- and ester-linked oligomers of hematoporphyrin has been achieved. For instance, trifluoroacetates have been utilized for the synthesis of ether-linked dimers and trimers. researchgate.net The resulting products are often diastereomeric mixtures, which can be separated.

The synthesis of porphyrin dimers with ester linkages has also been explored, using starting materials like 2,4-diacetyldeuteroporphyrin dimethyl ester and Protoporphyrin IX dimethyl ester. nih.gov In these syntheses, the carboxylic acid groups are often protected, for example, as trimethylsilylethyl esters, and later deprotected using reagents like tetra-n-butylammonium fluoride (B91410) to regenerate the carboxylic acid functionality. nih.gov These synthetic dimers have been characterized by techniques such as nuclear magnetic resonance and mass spectrometry. nih.gov

Preparation of Multi-Chromophoric Conjugates (e.g., Carotenoid-Hematoporphyrin IX Dimethyl Ester Dyads and Triads)

The covalent attachment of other chromophoric units to the this compound scaffold leads to multi-chromophoric systems with interesting photophysical properties. A prominent example is the synthesis of carotenoid-porphyrin conjugates. These systems are of interest for studying energy and electron transfer processes. The synthesis of such dyads and triads often involves the functionalization of the hematoporphyrin hydroxyl groups or other peripheral positions with a carotenoid moiety through appropriate linker chemistry. While specific examples directly linking carotenoids to this compound are part of a broader field of porphyrin-carotenoid conjugates, the fundamental synthetic strategies are applicable.

Diels-Alder Reactions for Chlorin (B1196114) and Benzoporphyrin Derivative Synthesis from Protoporphyrin IX Dimethyl Ester Precursors

The vinyl groups of Protoporphyrin IX dimethyl ester, the precursor to this compound, are susceptible to Diels-Alder reactions, providing a powerful method for the synthesis of chlorins and benzoporphyrins. rsc.org The reaction of Protoporphyrin IX dimethyl ester with various dienophiles, such as maleic anhydride (B1165640) or electron-deficient alkynes, leads to the formation of cycloadducts. usp.brrsc.orgacs.org

This [4+2] cycloaddition reaction typically occurs at one of the two vinyl-substituted pyrrolic rings, resulting in the formation of a chlorin, which is a dihydroporphyrin. usp.br These chlorins exhibit strong light absorption at longer wavelengths compared to the parent porphyrin. The initial cycloadducts can be further modified; for example, reaction of the maleic anhydride adduct with nucleophiles can introduce new functional groups. usp.br When the dienophile is an alkyne, the subsequent elimination of a substituent from the initial adduct can lead to the formation of a benzoporphyrin derivative. rsc.org

Reaction Type Reactant Product(s) Significance Reference(s)
Diels-AlderProtoporphyrin IX dimethyl ester, Maleic anhydrideChlorin adductsSynthesis of amphiphilic chlorin derivatives usp.br
Diels-AlderProtoporphyrin IX dimethyl ester, Activated dienophilesMonobenzoporphyrinsAccess to benzoporphyrin structures rsc.org
Diels-AlderProtoporphyrin IX dimethyl ester, Electron-deficient alkynesChlorin and Benzoporphyrin derivativesVersatile method for porphyrin core modification acs.org

The unique structure of this compound, featuring reactive hydroxyl groups and a modifiable porphyrin core, has spurred the development of diverse synthetic strategies. These methodologies are aimed at fine-tuning its physicochemical properties for various applications. Key among these are palladium-catalyzed coupling reactions for peripheral β-functionalization and metallation to form a range of metalloporphyrin complexes.

4 Palladium-Catalyzed Coupling Reactions for Peripheral β-Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the porphyrin periphery. While direct applications on this compound are not extensively documented in isolation, the methodologies developed for structurally similar porphyrins, such as deuteroporphyrin (B1211107) IX dimethyl ester and protoporphyrin IX dimethyl ester, provide a clear blueprint for its functionalization. figshare.com These reactions typically involve the initial halogenation of the β-pyrrolic positions, followed by a coupling reaction.

The primary palladium-catalyzed reactions applicable to the β-positions of porphyrins like this compound include the Suzuki, Sonogashira, and Heck reactions. These methods allow for the introduction of aryl, alkynyl, and vinyl groups, respectively, thereby modulating the electronic properties and steric profile of the macrocycle.

Suzuki Coupling: The Suzuki coupling reaction involves the reaction of a halogenated porphyrin with an organoboron compound in the presence of a palladium catalyst and a base. For instance, the brominated vinyl groups of a protoporphyrin IX dimethyl ester derivative have been successfully coupled with various arylboronic acids to yield aryl-substituted porphyrins. researchgate.net A similar strategy can be envisioned for this compound, where the hydroxyethyl (B10761427) groups could be first protected, followed by halogenation and subsequent Suzuki coupling.

Sonogashira Coupling: The Sonogashira coupling enables the introduction of alkyne moieties by reacting a halogenated porphyrin with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. rsc.orgresearchgate.netrsc.org This reaction has been effectively used to create a library of protoporphyrin IX derivatives with appended alkynyl groups from a dibromo-derivative. researchgate.net Such a synthetic route offers a pathway to extended π-conjugated systems and provides a versatile handle for further "click" chemistry modifications.

Heck Coupling: The Heck reaction couples a halide or triflate with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction can be used to introduce vinyl groups at the β-positions of the porphyrin ring, further expanding the range of accessible derivatives. While specific examples on this compound are scarce, the general applicability of the Heck reaction to porphyrin systems suggests its feasibility. researchgate.net

A general scheme for these functionalizations is presented below:

Step 1: Halogenation. The porphyrin core is first halogenated, typically with reagents like N-bromosuccinimide (NBS) to introduce bromine atoms at specific β-positions. researchgate.net

Step 2: Palladium-Catalyzed Coupling. The halogenated porphyrin is then subjected to the desired coupling reaction (Suzuki, Sonogashira, or Heck) with the appropriate coupling partner.

ReactionCatalyst SystemCoupling PartnerResulting Functional Group
Suzuki Pd(PPh₃)₄ / BaseArylboronic acidAryl
Sonogashira Pd(PPh₃)₂Cl₂ / CuI / BaseTerminal alkyneAlkynyl
Heck Pd(OAc)₂ / Ligand / BaseAlkeneVinyl

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Porphyrin Functionalization.

5 Metallation of this compound to Form Metalloporphyrin Complexes (e.g., Zn, Sn, Pd, Pt)

The central cavity of this compound, defined by four nitrogen atoms, readily coordinates with a variety of metal ions to form stable metalloporphyrin complexes. This process, known as metallation, significantly alters the photophysical, electronic, and catalytic properties of the porphyrin. The insertion of metals like zinc (Zn), tin (Sn), palladium (Pd), and platinum (Pt) is a common derivatization strategy.

The general method for metallation involves refluxing the porphyrin with a salt of the desired metal in a suitable solvent. The choice of solvent and metal salt is crucial for efficient metal insertion.

Zinc (Zn): Zinc porphyrins are widely studied due to their strong fluorescence and long-lived excited states. The metallation of this compound with zinc is typically achieved by reacting it with zinc(II) acetate (B1210297) in a solvent like chloroform (B151607) or methanol. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the characteristic shift in the Soret and Q-bands upon metal insertion.

Tin (Sn): Tin porphyrins are of interest for their potential applications in catalysis and as photosensitizers. The synthesis of tin(IV) porphyrins often involves the reaction of the free-base porphyrin with tin(II) chloride, followed by oxidation to the more stable Sn(IV) state. The axial positions of the Sn(IV) center can be occupied by various ligands, such as hydroxides or chlorides.

Palladium (Pd): Palladium(II) porphyrins are known for their use as phosphorescent probes and photosensitizers. The synthesis of palladium(II) Hematoporphyrin IX has been reported through the reaction of Hematoporphyrin IX with palladium(II) chloride. nih.govresearchgate.net The resulting complexes have been structurally characterized, confirming the incorporation of the palladium ion into the porphyrin core. nih.gov

Platinum (Pt): Platinum porphyrins exhibit strong phosphorescence and are utilized in oxygen sensing and photodynamic therapy. The synthesis of platinum(II) complexes of Hematoporphyrin IX has been achieved by reacting the porphyrin with potassium tetrachloroplatinate(II) or other platinum precursors. nih.govnih.govresearchgate.net Detailed studies have characterized the resulting platinum-porphyrin conjugates. nih.govnih.gov

MetalTypical Metal SaltCommon SolventResulting Metalloporphyrin
Zinc (Zn) Zinc(II) AcetateChloroform/MethanolZn-Hematoporphyrin IX dimethyl ester
Tin (Sn) Tin(II) ChlorideAcetic AcidSn(IV)-Hematoporphyrin IX dimethyl ester
Palladium (Pd) Palladium(II) ChlorideAcetonitrile/DMFPd(II)-Hematoporphyrin IX dimethyl ester
Platinum (Pt) Potassium Tetrachloroplatinate(II)Water/Alkaline mediumPt(II)-Hematoporphyrin IX dimethyl ester

Table 2: Common Reagents for the Metallation of this compound.

Advanced Spectroscopic Characterization and Elucidation of Hematoporphyrin Ix Dimethyl Ester Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy of Hematoporphyrin (B191378) IX Dimethyl Ester

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of Hematoporphyrin IX dimethyl ester in solution.

Proton (¹H) NMR Chemical Shift Analysis for Structural Assignment

Proton (¹H) NMR spectroscopy is fundamental in confirming the molecular structure of this compound by analyzing the chemical shifts of its various protons. The porphyrin macrocycle imposes a significant ring current effect, which strongly influences the chemical shifts of nearby protons. Protons located on the periphery of the aromatic system are deshielded and appear at low field (downfield), while protons positioned above or below the plane of the macrocycle are shielded and resonate at high field (upfield). libretexts.org

The assignment of specific proton signals to their corresponding positions in the molecule is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) help to establish through-bond and through-space connectivities, respectively, allowing for an unambiguous assignment of the proton resonances. For instance, the meso-protons typically appear as singlets in the 9-10 ppm region, while the methyl group protons on the porphyrin core resonate at around 3.5 ppm. The protons of the hydroxyethyl (B10761427) and propionate (B1217596) ester side chains exhibit characteristic shifts and coupling patterns that further confirm the structure.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives Note: Chemical shifts (δ) are reported in parts per million (ppm) and are dependent on the solvent and specific experimental conditions.

Proton TypeTypical Chemical Shift Range (ppm)
meso-H9.0 - 10.5
CH₃ (ring)3.4 - 3.8
CH(OH)CH₃~6.2 (CH), ~2.2 (CH₃)
CH₂CH₂COOCH₃~4.3 (α-CH₂), ~3.2 (β-CH₂), ~3.6 (OCH₃)
NH (internal)-2.0 to -4.0

Dynamic NMR Spectroscopy in Tautomerism and Conformational Studies

Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is instrumental in studying the dynamic processes of this compound, such as NH tautomerism and the conformational flexibility of its side chains. researchgate.netnih.gov The two inner protons on the pyrrole (B145914) nitrogens can exchange their positions in a process known as tautomerism. At low temperatures, this exchange is slow on the NMR timescale, and distinct signals for the non-equivalent NH protons may be observed. As the temperature increases, the rate of exchange accelerates, leading to the coalescence of these signals into a single broad peak, and eventually a sharp singlet at higher temperatures. researchgate.net The analysis of the lineshape changes as a function of temperature allows for the determination of the activation energy and rate constants for this tautomeric process.

Furthermore, VT-NMR studies can reveal information about the rotational isomerism (rotamers) of the hydroxyethyl and propionate side chains. nih.gov Hindered rotation around the single bonds connecting these side chains to the porphyrin macrocycle can lead to the observation of multiple sets of signals at low temperatures, which coalesce as the thermal energy overcomes the rotational energy barrier at higher temperatures.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Assembly Characterization

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique used to study the formation of supramolecular assemblies and aggregates of this compound in solution. rsc.orgcopernicus.org The DOSY experiment separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. copernicus.orgresearchgate.net Monomeric this compound will exhibit a relatively fast diffusion coefficient, while larger aggregates will diffuse more slowly.

By analyzing the diffusion dimension of the 2D DOSY spectrum, it is possible to identify the presence of different aggregated species and estimate their effective hydrodynamic radii. This technique is particularly valuable for studying the self-association of porphyrin molecules, which can be influenced by factors such as concentration, solvent polarity, and temperature. The formation of dimers, trimers, and higher-order aggregates can be monitored, providing insights into the intermolecular interactions that drive the assembly process. rsc.orgresearchgate.net

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy provides crucial information about the electronic structure and excited-state properties of this compound, which are central to its photophysical behavior.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Interactions

The UV-Vis absorption spectrum of this compound is characterized by a strong absorption band in the near-UV region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q bands. nih.gov The Soret band, typically appearing around 400 nm, arises from the strongly allowed S₀ → S₂ electronic transition, while the Q bands, observed between 500 and 700 nm, correspond to the quasi-forbidden S₀ → S₁ transition. nih.govpitt.edu

The position and intensity of these bands are sensitive to the molecular environment. nih.gov Aggregation of this compound molecules typically leads to a broadening and often a blue-shift (H-aggregation) or red-shift (J-aggregation) of the Soret band. nih.gov These spectral changes are indicative of exciton (B1674681) coupling between the transition dipole moments of the interacting porphyrin units. The nature of the solvent, pH, and the presence of coordinating ligands can also significantly influence the electronic absorption spectrum, providing a means to study these interactions. pitt.edu

Table 2: Typical UV-Vis Absorption Maxima for Porphyrin Systems Note: Wavelengths (λ_max_) are given in nanometers (nm) and can vary with solvent and aggregation state.

BandWavelength Range (nm)Transition
Soret (B)390 - 440S₀ → S₂
Q-Bands490 - 650S₀ → S₁ (with vibrational components)

Fluorescence Spectroscopy in Excited-State Characterization

Fluorescence spectroscopy is a highly sensitive technique for probing the first singlet excited state (S₁) of this compound. Following excitation into the Soret or Q bands, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state, from which it can decay back to the ground state (S₀) by emitting a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption. nih.gov

Studies of fluorescence quantum yield and lifetime provide valuable information about the dynamics of the excited state. nih.govrsc.org The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, and it reflects the efficiency of the radiative decay process relative to non-radiative pathways such as internal conversion and intersystem crossing to the triplet state. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. manchester.ac.uk Both of these parameters are highly sensitive to the molecular environment. For instance, aggregation often leads to a significant quenching (decrease in intensity and lifetime) of the fluorescence due to the opening of new non-radiative decay channels. nih.gov Time-resolved fluorescence measurements can be used to study the kinetics of excited-state processes, including energy transfer and charge transfer in multicomponent systems. rsc.org

Time-Resolved Fluorescence Decay Analysis and Lifetime Determination

The photophysical properties of this compound are critically influenced by its molecular environment, particularly its concentration and the solvent. Time-resolved fluorescence spectroscopy is a powerful technique to probe these dynamics, revealing the excited state lifetimes and the presence of different molecular species such as monomers and aggregates.

Studies on hematoporphyrin derivatives (HPD) in aqueous solutions demonstrate that fluorescence decay is often complex and multi-exponential. researchgate.netnih.gov This complexity arises from the equilibrium between monomeric and aggregated forms of the porphyrin. At high concentrations, a rapid decay component is observed, which is attributed to aggregates, while a slower decay component corresponds to the monomeric species. researchgate.net For instance, in a phosphate (B84403) buffer saline solution, HPD exhibits a fast decay component with a lifetime of approximately 120 picoseconds (ps) originating from head-to-tail aggregates, and a much slower decay with a lifetime of around 3.6 nanoseconds (ns) from the monomer. researchgate.net The monomer's fluorescence can be dynamically quenched by Förster resonance energy transfer (FRET) to the aggregates. researchgate.net

The aggregation state, and thus the fluorescence decay profile, is highly dependent on the solvent. In ethanol, where hematoporphyrin tends to remain monomeric, a single exponential fluorescence decay is typically observed. nih.gov However, in aqueous solutions like phosphate-buffered saline (PBS), aggregation occurs, leading to the appearance of a new, fast-decaying emission band, sometimes referred to as the X-band. nih.gov The intensity of this band increases with the concentration of aggregates. nih.gov The analysis of fluorescence decay for Hematoporphyrin IX in aqueous solutions at different pH values has been used to identify various ionic species, including dications, monocations, and free bases, each with distinct spectral signatures. nih.gov

Table 1: Representative Fluorescence Lifetime Components of Hematoporphyrin Derivatives

SpeciesTypical Fluorescence LifetimeSolvent/ConditionsReference
Monomer~3.6 nsPhosphate Buffer Saline researchgate.net
Aggregate (Y-band)~120 psPhosphate Buffer Saline (High Concentration) researchgate.net
MonomerSingle Exponential DecayEthanol nih.gov
Aggregate (X-band)Fast DecayPhosphate-Buffered Solution nih.gov

Mass Spectrometry (MS) for Photoproduct Identification and Quantification

Mass spectrometry (MS), particularly when coupled with separation techniques like ultra-high performance liquid chromatography (UHPLC-ESI-MS), is an indispensable tool for the identification and quantification of porphyrins and their photoproducts. ceon.rsresearchgate.net For Hematoporphyrin IX, the protonated molecular ion ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 599. ceon.rsresearchgate.net

Upon irradiation with light, especially in the presence of oxygen, porphyrins can undergo photooxidation to form various photoproducts. mdpi.com While direct studies on this compound are specific, extensive research on the closely related Protoporphyrin IX (PpIX) and its dimethyl ester provides significant insight into the expected reaction pathways. Irradiation of PpIX dimethyl ester leads to the formation of photoproducts through the photooxidation of the vinyl groups on the porphyrin macrocycle. mdpi.comosaka-u.ac.jp

The primary photoproducts identified via MS analysis include:

Hydroxyaldehyde photoproducts (Photoprotoporphyrins, Ppp): These products result from the photooxidation of one of the vinyl groups. For PpIX, this corresponds to a protonated monoisotopic peak at m/z 595.3. osaka-u.ac.jp The formation of photoprotoporphyrin from PpIX-dimethylester involves the incorporation of two oxygen atoms and has been confirmed using a combination of MS, NMR, and infrared spectroscopy. mdpi.com

Formyl photoproducts: These are also formed from the modification of the vinyl substituents. mdpi.comosaka-u.ac.jp

The relative quantities of these photoproducts can depend on irradiation conditions such as wavelength and fluence rate. osaka-u.ac.jp For example, with PpIX, irradiation at 635 nm tends to favor the formation of the hydroxyaldehyde photoproduct (Ppp), whereas irradiation at 405 nm can lead to a higher proportion of the formyl photoproduct. osaka-u.ac.jp These MS-based methods allow for the structural elucidation and quantification of these species, which is crucial for understanding the mechanisms of photodegradation. mdpi.com

Table 2: Mass Spectrometry Data for Hematoporphyrin IX and Related Photoproducts

Compound/FragmentObserved m/z ([M+H]⁺)NotesReference
Hematoporphyrin IX599Parent molecule ceon.rsresearchgate.net
Protoporphyrin IX563Related porphyrin ceon.rsresearchgate.net
Photoprotoporphyrin (from PpIX)595.3Hydroxyaldehyde photoproduct osaka-u.ac.jp

Circular Dichroism (CD) Spectroscopy for Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary and tertiary structure of molecules, including the conformational dynamics of porphyrins and their interactions with other molecules. While detailed CD studies focusing solely on the conformational dynamics of isolated this compound are not extensively documented in the selected literature, analysis of related systems provides insight into its structural behavior.

Furthermore, magnetic circular dichroism (MCD) spectroscopy has been used to probe the electronic structure and ligand coordination of the heme iron in peroxidases by comparing their spectra to that of model compounds like acetato-iron (III)protoporphyrin IX dimethyl ester. nih.gov The resemblance in the MCD spectrum between the acid form of horseradish peroxidase and the protoporphyrin IX dimethyl ester complex suggests a similar pentacoordinated electronic structure for the heme iron. nih.gov Such studies underscore the ability of CD and MCD spectroscopy to provide detailed information about the conformation and electronic environment of the porphyrin macrocycle, which are critical for its function.

Table 3: Spectroscopic Findings from CD and MCD on Related Porphyrin Systems

System StudiedSpectroscopic TechniqueKey FindingReference
Heme-Hemopexin ComplexCircular Dichroism (CD)Moderate conformational changes in the heme-binding domain upon heme association. nih.gov
Horseradish Peroxidase vs. Acetato-iron(III)protoporphyrin IX dimethyl esterMagnetic Circular Dichroism (MCD)The heme iron in the acid form of the enzyme has an electronic structure similar to a pentocoordinated heme complex. nih.gov

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. mdpi.commdpi.com It is a powerful tool for the structural characterization of porphyrins like this compound, allowing for the identification of key chemical bonds and the study of intermolecular interactions.

The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The key regions of interest include:

O-H Stretching: A broad band typically in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl (-OH) groups of the two hydroxyethyl side chains.

N-H Stretching: A band around 3300 cm⁻¹ from the N-H bonds within the porphyrin core.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of methyl and methylene (B1212753) groups.

C=O Stretching: A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) groups.

C=C and C=N Stretching: The "fingerprint" region, from approximately 1450 to 1650 cm⁻¹, contains complex bands arising from the stretching vibrations of the C=C and C=N bonds of the porphyrin macrocycle. researchgate.net

Studies on the related Mesoporphyrin IX dimethyl ester using polarization-sensitive resonance Raman spectroscopy, a technique complementary to IR, have provided detailed information on the symmetry properties of the macrocycle's vibrational modes. nih.gov Density functional theory (DFT) calculations combined with spectroscopic data indicate minor deviations from an ideal D₂h macrocycle symmetry, with certain vibrational modes being particularly sensitive to these subtle structural perturbations. nih.gov Such analyses are crucial for a complete understanding of the molecule's structure and its relationship to its spectroscopic properties.

Table 4: Characteristic Infrared Absorption Regions for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Vibrational ModeReference
Hydroxyl (-OH)3300-3500Stretching mdpi.comresearchgate.net
Amine (N-H)~3300Stretching nih.gov
Alkyl (C-H)2850-3000Stretching researchgate.net
Ester (C=O)1730-1740Stretching researchgate.net
Macrocycle (C=C, C=N)1450-1650Stretching (Fingerprint Region) researchgate.netnih.gov

Photophysical Mechanisms and Reactive Species Generation by Hematoporphyrin Ix Dimethyl Ester

Excited-State Dynamics and Energy Deactivation Pathways of Hematoporphyrin (B191378) IX Dimethyl Ester

Upon absorption of photons, Hematoporphyrin IX dimethyl ester is promoted from its ground state (S₀) to an excited singlet state (Sₙ). The molecule then rapidly undergoes internal conversion to the lowest excited singlet state (S₁). From the S₁ state, the molecule can deactivate through several competing pathways: it can return to the ground state by emitting a photon (fluorescence) or through non-radiative decay. Alternatively, it can undergo a spin-inversion process known as intersystem crossing to populate a long-lived triplet state (T₁). The dynamics of these excited states are critical in determining the photosensitizing efficiency of the molecule. nih.gov Studies using techniques like pump-probe experiments have been instrumental in elucidating these pathways, revealing the transitions between different singlet excited states. nih.gov

The first excited singlet state (S₁) is relatively short-lived. Its lifetime and the efficiency of fluorescence are key parameters that influence the probability of intersystem crossing to the triplet state. For the closely related Protoporphyrin IX dimethyl ester, pulse radiolysis experiments in a benzene (B151609) solution have identified an emitting singlet state with a lifetime of 23 nanoseconds. manchester.ac.uk The fluorescence quantum yield (Φf), which is the fraction of absorbed photons emitted as fluorescence, is intrinsically linked to this lifetime. Pump-probe experiments on Hematoporphyrin IX have shown a long relaxation component of the first singlet excited state, which is consistent with fluorescence lifetime and quantum yield measurements. nih.gov

Table 1: Photophysical Properties of the Singlet State of Protoporphyrin IX Dimethyl Ester in Benzene

Parameter Value Reference

Note: Data is for the closely related Protoporphyrin IX dimethyl ester.

Table 2: Photophysical Properties of the Triplet State of Protoporphyrin IX Dimethyl Ester in Benzene

Parameter Value Reference

Note: Data is for the closely related Protoporphyrin IX dimethyl ester.

Singlet Oxygen (¹O₂) Generation Efficiency and Mechanisms

The primary mechanism by which this compound exerts its photosensitizing effect is through the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic form of oxygen. This process, known as a Type II photochemical reaction, occurs when the photosensitizer in its excited triplet state (T₁) transfers its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet.

The efficiency of singlet oxygen production is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. This value is a crucial metric for evaluating a photosensitizer's effectiveness. For the monomeric form of hematoporphyrin derivative (HpD), of which hematoporphyrin is a key component, the singlet oxygen quantum yield has been measured to be 0.64 in both methanol (B129727) and water. nih.gov This high efficiency underscores its potential as a potent photosensitizer. The quantum yields of related porphyrins, such as Protoporphyrin IX, have also been determined and show high efficiency. nih.gov

Table 3: Singlet Oxygen Quantum Yields (ΦΔ) of Hematoporphyrin Derivatives and Related Compounds

Compound Solvent/Medium Singlet Oxygen Quantum Yield (ΦΔ) Reference
Hematoporphyrin Derivative (monomer) Methanol 0.64 nih.gov
Hematoporphyrin Derivative (monomer) Water (pH 7.4) 0.64 nih.gov
Hematoporphyrin Derivative (dimer) Water (pH 7.4) 0.11 nih.gov
Hematoporphyrin Monomethyl Ether Dimethylformamide 0.60 ± 0.02 worldscientific.com

The pathway to producing reactive oxygen species, particularly singlet oxygen, is critically dependent on the process of intersystem crossing (ISC). researchgate.net The transition from the short-lived excited singlet state (S₁) to the long-lived triplet state (T₁) is the essential step that enables energy transfer to molecular oxygen. For Hematoporphyrin IX, studies suggest that ISC is the most probable radiationless deactivation pathway from the S₁ state. researchgate.net The subsequent triplet state possesses a lifetime on the order of hundreds of microseconds, which is ample time for collisions and energy exchange with dissolved ground-state oxygen, thereby ensuring the efficient generation of cytotoxic singlet oxygen. researchgate.net

Intermolecular and Intramolecular Energy Transfer Processes

Besides transferring energy to oxygen, the excited states of this compound can engage in other energy transfer processes. These can be intermolecular, involving other molecules in the solution, or intramolecular, occurring within molecular aggregates.

Intermolecular energy transfer can serve as a quenching pathway, reducing the yield of singlet oxygen. For instance, the triplet state of Protoporphyrin IX dimethyl ester has been shown to be effectively quenched by carotenoids through triplet-triplet energy transfer. researchgate.netrsc.org This process is protective in some biological contexts, preventing photosensitized damage.

Intramolecular energy transfer processes become significant when photosensitizer molecules aggregate. In aqueous solutions, hematoporphyrin derivatives can form dimers and larger oligomers. nih.gov These aggregation processes can open up new, efficient deactivation pathways that compete with intersystem crossing and subsequent energy transfer to oxygen. This is evident in the significant drop in the singlet oxygen quantum yield from 0.64 for monomeric hematoporphyrin derivative to 0.11 for its dimeric form, indicating that aggregation provides a route for rapid, non-radiative decay that bypasses singlet oxygen formation. nih.gov

Triplet-Triplet Energy Transfer in Conjugate Systems

The triplet state of a photosensitizer can transfer its energy to another molecule in a process known as triplet-triplet energy transfer. This is often described by the Dexter transfer mechanism, which involves a double electron exchange between the donor and acceptor molecules. aps.org This process is crucial for understanding how photosensitizers interact with their environment.

Research on Protoporphyrin IX dimethyl ester (PPIXDME) has demonstrated this phenomenon through the study of triplet energy transfer to various polyenes, which are molecules with differing lengths of conjugated double bonds. researchgate.net The efficiency of this energy transfer is dependent on the energy level of the triplet states of the donor (the photosensitizer) and the acceptor (the conjugated molecule). researchgate.net In some systems, this energy transfer is a thermally activated process, with the rate increasing with temperature until a certain point, below which the transfer rate becomes only weakly dependent on temperature. aps.orgnih.gov

Intramolecular Excitation Energy Transfer in Dyads and Triads

To study energy transfer mechanisms in a more controlled manner, scientists construct molecular systems known as dyads (two components) and triads (three components) where a porphyrin is covalently linked to other molecules. researchgate.net These constructs allow for the investigation of intramolecular energy transfer, where energy moves from one part of the single, larger molecule to another.

Studies on artificial photosynthetic antennas, such as dyads composed of a tetrapyrrole and a carotenoid, provide a model for this process. psu.edu In these systems, after the tetrapyrrole is excited to its triplet state, a very rapid triplet-triplet energy transfer occurs to the covalently attached carotenoid. psu.edu The rate of this transfer is highly sensitive to the molecular structure. psu.edu

Carotenoid ConjugationT-T Energy Transfer Time (ps)Source
9 double bonds126 psu.edu
10 double bonds81 psu.edu
11 double bonds132 psu.edu

As shown in the table, the rate of energy transfer varies non-linearly with the length of the carotenoid's conjugated system. psu.edu This variation is attributed to differences in the electronic coupling between the two components of the dyad, which can be influenced by subtle structural changes, such as the presence or absence of a single methyl group near the linker. psu.edu

Photobleaching and Photo-oxidation Chemistry of this compound

Photobleaching is the light-induced degradation of a photosensitizer. mdpi.com This process occurs when the reactive oxygen species generated by the photosensitizer, particularly singlet oxygen, attack the photosensitizer molecule itself. mdpi.com This leads to photo-oxidation, altering the chemical structure of the porphyrin and changing its photophysical properties. mdpi.comnih.gov

Identification and Characterization of Formyl Photoproducts

The photo-oxidation of porphyrins like Protoporphyrin IX dimethyl ester (a close analog of this compound) has been shown to yield several distinct photoproducts. mdpi.com Among the most significant are mono- and diformyl products. mdpi.com These were identified through methods like liquid chromatography separation and comparison with synthetic reference compounds. mdpi.com

A key characteristic of formyl photoproduct formation is that it results from the addition of oxygen directly to a vinyl group on the porphyrin. mdpi.com This modification leaves the primary macrocycle ring structure intact, which is a notable difference from other photoproducts like photoprotoporphyrin (PPP), where cycloaddition to a vinyl substituent disrupts the adjacent double bond in the macrocycle. mdpi.com The formation of these hydroxyaldehyde and/or formyl derivatives is proposed to occur through mechanisms involving both singlet oxygen cycloaddition and free radicals. mdpi.com

Photoproduct TypeFormation MechanismImpact on MacrocycleSource
Formyl Photoproducts Oxygen addition to a vinyl group.Main ring structure remains unaltered. mdpi.com
Photoprotoporphyrin (PPP) Cycloaddition to a vinyl substituent.Adjacent double bond at the macrocycle is removed. mdpi.com

Influence of Environmental Factors (e.g., Oxygen Levels) on Photoproduct Formation

The formation of photoproducts is heavily dependent on environmental factors, most critically the presence of molecular oxygen. patsnap.comnih.gov Oxygen is the precursor to the reactive species that cause photo-oxidation. mdpi.com The balance between different photochemical pathways can be influenced by the local oxygen concentration. patsnap.com

Type I and Type II Photochemical Reaction Mechanisms

The triplet state of this compound can initiate chemical damage through two primary, competing pathways, known as Type I and Type II photochemical reactions. patsnap.comnih.gov Both mechanisms require oxygen. nih.gov

The Type I mechanism involves the excited triplet photosensitizer interacting directly with a substrate molecule (like lipids, proteins, or nucleic acids). patsnap.comnih.gov This interaction typically occurs via electron or hydrogen atom transfer, resulting in the formation of free radicals or radical ions. patsnap.comnih.gov The reduced photosensitizer can then react with molecular oxygen to produce superoxide (B77818) anion radicals (O₂·⁻). mdpi.comnih.gov

The Type II mechanism involves direct energy transfer from the triplet-state photosensitizer to ground-state molecular oxygen (³O₂). patsnap.comnih.gov This process, being highly efficient, excites the oxygen molecule to its highly reactive singlet state, ¹O₂ (singlet oxygen). patsnap.commdpi.com This singlet oxygen is a powerful oxidizing agent that can then damage nearby biological molecules. patsnap.com

MechanismInitial StepKey Reactive Species GeneratedSource
Type I Electron/hydrogen transfer from triplet photosensitizer to a substrate.Free radicals, Superoxide anion (O₂·⁻) patsnap.comnih.gov
Type II Energy transfer from triplet photosensitizer to molecular oxygen.Singlet oxygen (¹O₂) patsnap.comnih.gov

Molecular Interactions and Supramolecular Architectures of Hematoporphyrin Ix Dimethyl Ester

Non-Covalent Interactions of Hematoporphyrin (B191378) IX Dimethyl Ester with Macromolecules

The binding of Hematoporphyrin IX dimethyl ester to proteins is a crucial aspect influencing its transport and localization in biological systems. These interactions are governed by a delicate balance of non-covalent forces, including hydrophobic interactions and hydrogen bonding.

Binding Affinity and Mechanisms with Proteins (e.g., Human Serum Albumin, β-Lactoglobulin)

This compound (HmeDE) and its non-esterified counterpart, Hematoporphyrin IX (Hme), exhibit significant binding affinity for serum proteins, which act as endogenous carriers. Human Serum Albumin (HSA) is a primary transport protein for porphyrins in the bloodstream. Studies on the interaction between hematoporphyrin (Hp) and HSA have identified two classes of binding sites with distinct affinities. The association constants (Ka) are in the range of 10⁵ to 10⁶ M⁻¹, indicating a strong interaction. core.ac.uktermedia.pl The binding is stabilized by both hydrophobic interactions and hydrogen bonds. core.ac.uk While direct binding data for HmeDE with HSA is not extensively detailed in the available literature, the behavior of similar porphyrin esters suggests a high affinity. For instance, a hematoporphyrin ester (HPE), a complex mixture containing esterified porphyrins, demonstrated a high-affinity binding site on HSA with an equilibrium binding constant of 3.6 x 10⁶ M⁻¹ for its monomeric components. nih.gov

The interaction with β-Lactoglobulin (BLG), a major whey protein, has also been investigated. Both Hme and its dimethyl ester, HmeDE, bind to BLG, primarily driven by hydrophobic forces. bohrium.comnih.gov The formation of the porphyrin-BLG complex is an endothermic process. bohrium.comnih.gov At a physiological pH of 7.4, Hematoporphyrin (HP) can bind within the central hydrophobic cavity of the β-barrel structure of BLG. nih.govnih.gov However, the binding mechanism can be pH-dependent due to conformational changes in the protein. nih.govnih.gov

Table 1: Binding Parameters of Hematoporphyrin and its Derivatives with Serum Proteins

Porphyrin Protein Association Constant (Ka) (M⁻¹) Number of Binding Sites (n) Primary Driving Force Reference
Hematoporphyrin (Hp) Human Serum Albumin (HSA) Class I: ~10⁵ - 10⁶, Class II: ~10⁵ Class I: ~0.5-0.6, Class II: ~1.0-1.1 Hydrophobic, Hydrogen Bonding core.ac.uk
Hematoporphyrin Ester (HPE) monomer Human Serum Albumin (HSA) 3.6 x 10⁶ 1 Not specified nih.gov
Hematoporphyrin (HP) β-Lactoglobulin (BLG) - - Hydrophobic bohrium.comnih.gov
Protoporphyrin IX (PPIX) β-Lactoglobulin (BLG) - - Hydrophobic bohrium.comnih.gov

Note: Data for Hematoporphyrin (Hp) is used as a close structural analog to this compound where specific data for the ester is unavailable.

Influence of Porphyrin Structure and Hydrophobicity on Protein Binding

The structural characteristics of the porphyrin, particularly its hydrophobicity, play a pivotal role in determining its binding affinity for proteins. The esterification of the carboxylic acid groups in Hematoporphyrin IX to form this compound significantly increases its hydrophobicity.

Studies comparing a range of porphyrins have shown that those possessing both a hydrophobic core and hydrophilic substituents tend to bind strongly to HSA. nih.gov The presence of hydrophilic groups can enhance solubility in aqueous environments, while the hydrophobic regions drive the insertion into the binding pockets of proteins. nih.gov Research comparing Hematoporphyrin IX (Hme) and this compound (HmeDE) has indicated that HmeDE does not bind to HSA as effectively as its non-esterified counterpart. This is likely due to the lack of hydrophilic carboxyl substituents, which can be crucial for initial interaction and proper orientation within the protein's binding site.

In the context of β-Lactoglobulin, hydrophobic forces are the main driver for the binding of both Hematoporphyrin (HP) and Protoporphyrin IX (PPIX). bohrium.comnih.gov The more hydrophobic nature of PPIX compared to HP influences its interaction with BLG. The binding of HP to BLG is more sensitive to pH changes, which affect the accessibility of the protein's central hydrophobic cavity. nih.govnih.gov In contrast, the binding of the more hydrophobic PPIX is less dependent on pH, suggesting it primarily interacts with the external surface of the protein. nih.govnih.gov This highlights how the interplay between the porphyrin's hydrophobicity and the protein's surface characteristics dictates the binding mechanism.

Spectroscopic Investigations of Ligand-Protein Complex Formation

A variety of spectroscopic techniques are employed to elucidate the formation and characteristics of complexes between this compound and proteins. Fluorescence spectroscopy is a particularly powerful tool. The intrinsic fluorescence of proteins, primarily from tryptophan residues, is often quenched upon porphyrin binding. This quenching can be analyzed using the Stern-Volmer equation to determine binding constants and the number of binding sites. core.ac.uktermedia.pl

For the interaction of Hematoporphyrin (Hp) with HSA, fluorescence quenching experiments have revealed the location of the binding sites within the protein structure, suggesting that Hp locates in subdomain IIA, with possible interactions in subdomain I as well. core.ac.uktermedia.pl A blue shift in the fluorescence emission maximum of the protein upon binding indicates that the fluorophores are in a more hydrophobic environment, suggesting hydrogen bond formation between the porphyrin and the protein. core.ac.uk

UV-Vis absorption spectrophotometry is another valuable technique. Changes in the Soret band of the porphyrin upon binding to a protein provide evidence of complex formation and can indicate changes in the aggregation state of the porphyrin. Circular dichroism (CD) spectroscopy can be used to investigate conformational changes in the protein secondary structure upon ligand binding. bohrium.com For instance, studies with β-Lactoglobulin have utilized CD to monitor changes in its conformation when interacting with porphyrins. bohrium.com

Self-Aggregation Phenomena of this compound and its Derivatives

In aqueous environments, porphyrins, including this compound, have a strong tendency to self-aggregate. This process is primarily driven by the hydrophobic effect, which seeks to minimize the contact between the large, nonpolar porphyrin macrocycle and water molecules.

Aggregation Behavior in Aqueous Solutions and Phospholipid Bilayers (e.g., Liposome (B1194612) Vesicles)

The interaction with phospholipid bilayers, such as those in liposome vesicles, provides a hydrophobic environment that can modulate the aggregation state of porphyrins. When a porphyrin like this compound interacts with a liposome, the hydrophobic porphyrin can partition into the lipid bilayer. This can lead to a decrease in aggregation compared to the aqueous phase, favoring the monomeric form within the membrane. nih.gov However, at higher concentrations within the bilayer, aggregation can still occur. The incorporation into liposomes is a critical factor for the application of porphyrins in photodynamic therapy, as the monomeric form is generally considered to be the most photoactive species.

Spectroscopic Signatures of Aggregation (e.g., Changes in Fluorescence and Absorption)

The self-aggregation of this compound is accompanied by distinct changes in its spectroscopic properties. These changes serve as valuable signatures for monitoring the aggregation process.

In UV-Vis absorption spectroscopy, the aggregation of porphyrins typically leads to a broadening and a blue-shift of the Soret band, which is the most intense absorption band in the near-UV region. This blue-shift is indicative of the formation of "H-aggregates," where the porphyrin molecules are stacked in a face-to-face arrangement.

Fluorescence spectroscopy is also highly sensitive to aggregation. The fluorescence quantum yield of porphyrins generally decreases upon aggregation. This phenomenon, known as fluorescence quenching, occurs because the close proximity of the porphyrin molecules in the aggregate provides efficient non-radiative decay pathways for the excited state, thus reducing the emission of light. researchgate.netnih.gov The fluorescence lifetime of the porphyrin is also typically shortened in the aggregated state compared to the monomeric form. These changes in fluorescence intensity and lifetime are powerful tools for studying the equilibrium between monomeric and aggregated species in different environments. researchgate.net

Formation of Multi-Porphyrin Supramolecular Assemblies

The self-assembly of this compound and its derivatives into larger, ordered structures is a subject of significant research interest. These assemblies are primarily governed by non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions.

Research into covalently linked multi-porphyrin systems provides insight into the interactions at play. Studies have utilized Hematoporphyrin-IX dimethyl ester as a starting material to synthesize a series of isomerically pure benzoporphyrin derivatives (BPDs). tcd.ie From these BPDs, bis-porphyrins with direct carbon-carbon linkages have been prepared. tcd.ie Interestingly, spectroscopic and electrochemical analysis of some 'vertically' linked dimers and trimers, where porphyrin units are stacked, reveals no significant ring-to-ring electronic interaction between the macrocycles. researchgate.net This suggests that the nature and orientation of the linkage are critical in determining the degree of electronic communication between the constituent porphyrin units.

In other systems, such as those involving trimeric porphyrin structures linked by conjugated bridges, extensive π-electron delocalization can occur, leading to unique electrochemical behaviors. researchgate.net Furthermore, these oligomers have been shown to form stable supramolecular assemblies with single-walled carbon nanotubes (SWNTs), indicating a strong, nearly irreversible interaction that facilitates the creation of porphyrin-nanotube complexes. researchgate.net The formation of these host-guest supramolecular systems highlights the potential for creating advanced functional materials by leveraging the inherent assembly properties of porphyrin structures. researchgate.net

Interfacial Assembly and Nanostructured Film Formation

The amphiphilic nature of certain porphyrin derivatives, or their ability to be organized at interfaces, allows for the fabrication of highly ordered, ultrathin films. Techniques such as Langmuir-Blodgett and Langmuir-Schaefer enable precise control over the molecular arrangement, leading to nanostructured materials with specific optical and electronic properties.

Langmuir Monolayer Studies at Air/Water Interfaces

The behavior of porphyrins at the air/water interface is typically studied by creating a Langmuir monolayer, a single-molecule-thick film. The properties of this film are characterized by surface pressure-area (π-A) isotherms, which provide information about the packing, orientation, and stability of the molecules.

While specific isotherm data for this compound is not abundant, extensive research on the closely related Zinc(II)-protoporphyrin(IX) dimethyl ester (ZnPPIX-DME) provides valuable insights. The π-A isotherms for ZnPPIX-DME show that π-π stacking interactions among the molecules at the air/water interface promote the formation of closely packed and stable Langmuir films. researchgate.netufscar.br Compression of the monolayer leads to different phases, with the molecules adopting a more ordered arrangement as the surface pressure increases. researchgate.net Studies on other porphyrins, such as certain ruthenium(II) complexes, also confirm the formation of stable monolayers at the air/water interface. acs.org These monolayers can exist in different states (gaseous, liquid-expanded, liquid-condensed, solid) depending on the molecular structure and the compression state.

Table 1: Langmuir Monolayer Properties of a Related Porphyrin Derivative

Compound Subphase Limiting Molecular Area (A₀) Collapse Pressure (π_c) Key Findings

Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Thin Film Fabrication

Once a stable monolayer is formed at the air/water interface, it can be transferred onto a solid substrate to create highly organized thin films. The Langmuir-Blodgett (LB) technique involves vertically dipping the substrate through the monolayer, while the Langmuir-Schaefer (LS) method involves horizontally touching the substrate to the film. ufscar.br

Research has demonstrated that condensed Langmuir films of Protoporphyrin IX dimethyl ester can be successfully transferred onto quartz or aluminized substrates to form multilayer assemblies. researchgate.net These transfers are typically performed at a constant surface pressure (e.g., 20–30 mN/m) to ensure consistent film quality. researchgate.net A study on ZnPPIX-DME showed that both LB and LS techniques could be used to grow films with a controlled thickness, estimated to be between 1.3 and 1.7 nm per monolayer. researchgate.netufscar.br The resulting films often exhibit a high degree of structural order and uniform quality. researchgate.net The specific deposition characteristics, such as the unusual Z-type deposition observed for Protoporphyrin IX dimethyl ester, indicate a consistent orientation of the molecules during the layer-by-layer assembly process. researchgate.net

Table 2: Characteristics of Porphyrin-Based Langmuir-Blodgett (LB) Films

Compound Substrate Deposition Pressure Film Type Monolayer Thickness Film Properties
Protoporphyrin IX dimethyl ester Quartz, Aluminized substrates 20-30 mN/m Z-type multilayer Not specified Forms uniform films with high dielectric constant; highly photoconductive. researchgate.net

Integration with Nanoparticle Systems for Hybrid Material Development

The integration of porphyrins with inorganic nanoparticles allows for the creation of hybrid materials with synergistic or enhanced properties. These materials are of interest for applications in sensing, catalysis, and nanomedicine. The Langmuir-Blodgett technique is a key method for depositing nanoparticles with controlled packing density and for co-depositing them with molecular species. ufscar.br

A strategy for incorporating gold nanoparticles (AuNPs) into an LB film involves their co-deposition with a porphyrin derivative. ufscar.br Specifically, the properties of a Langmuir monolayer of ZnPPIX-DME at the air-water interface were studied with AuNPs present in the water subphase. ufscar.br This approach allows for the fabrication of a hybrid film where the porphyrin molecules and nanoparticles are intimately mixed in a controlled, layered architecture. Other research has focused on the direct conjugation of Protoporphyrin IX to gold nanoparticles to overcome challenges such as low water solubility and aggregation, thereby creating nanohybrid structures with potential for enhanced performance in applications like photodynamic therapy. researchgate.net These studies underscore the versatility of porphyrins in forming complex, functional nanomaterials through both non-covalent assembly and direct chemical linkage with nanoparticle systems. ufscar.brresearchgate.net

Cellular and Subcellular Mechanisms of Hematoporphyrin Ix Dimethyl Ester in Vitro, Non Clinical Contexts

Intracellular Localization and Subcellular Distribution of Hematoporphyrin (B191378) IX Dimethyl Ester

Once inside the cell, Hematoporphyrin IX dimethyl ester does not distribute uniformly. Instead, it shows a preference for specific subcellular structures, a phenomenon known as organelle tropism. This localization is a key factor in determining the mechanism and outcome of photodynamic therapy, as the site of the photosensitizer dictates the primary location of cellular damage upon light activation. nih.govsemanticscholar.org

Mitochondrial Binding and Other Organelle Tropisms

Mitochondria are consistently identified as a primary target for the localization of hematoporphyrin derivatives. nih.govnih.gov Studies using fluorescence microscopy have shown that the distribution pattern of hematoporphyrin derivative (HpD) often corresponds to the location of mitochondria within the cell. nih.gov This mitochondrial tropism is significant because these organelles are central to cellular metabolism and apoptosis. nih.gov Research comparing endogenously produced Protoporphyrin IX (PpIX), which localizes to the mitochondria, with exogenously administered PpIX, which mainly distributes in cell membranes, found that the mitochondrial localization led to significantly more efficient cell killing. nih.gov This suggests that photosensitizers designed to target mitochondria may be more effective. nih.gov

Besides mitochondria, other organelles and membranous structures are also implicated in the subcellular distribution of hematoporphyrin derivatives. These include the cell membrane, endoplasmic reticulum, lysosomes, and the nuclear membrane. nih.govnih.govsemanticscholar.org In bladder tumor cells, the fluorescence of HpD appeared as a diffuse cytomembrane stain, distinct from the discrete patterns of dyes specific for mitochondria or the endoplasmic reticulum. nih.gov This suggests a broader interaction with various cellular membranes. The lateral diffusion rate of HpD within the cell membrane was measured to be closer to that of lipids than proteins, indicating it likely integrates within the lipid components of cellular membranes. nih.gov

Mechanisms of Photosensitization and Photodynamic Effects on Cells (Non-Clinical Models)

The photodynamic effect of this compound is initiated when the molecule absorbs light of a specific wavelength. nih.gov This harmless combination of photosensitizer, light, and oxygen triggers the production of cytotoxic molecules, leading to cell death through pathways such as apoptosis or necrosis. nih.govnih.govpatsnap.com The specific outcome often depends on the subcellular localization of the photosensitizer; for example, mitochondrial localization tends to promote apoptosis, while localization in the cell membrane or lysosomes may lead to necrosis. nih.govsemanticscholar.org

Reactive Oxygen Species (ROS) Mediated Cellular Damage Pathways

Upon absorbing light, the photosensitizer transitions from its ground state to an excited singlet state, which can then convert to a longer-lived triplet state. patsnap.com This excited triplet state can react with molecular oxygen, which is abundant in tissues, to produce highly reactive oxygen species (ROS). nih.govsemanticscholar.org

The primary ROS implicated in photodynamic therapy is singlet oxygen (¹O₂), a highly reactive form of oxygen. However, other species such as superoxide (B77818) anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) can also be generated. nih.govresearchgate.net These ROS are non-specific and highly reactive, causing oxidative damage to any biological macromolecules in their immediate vicinity. nih.govmdpi.com Key targets for ROS-mediated damage include:

Lipids: ROS can initiate lipid peroxidation, particularly in the polyunsaturated fatty acids of cellular and organelle membranes. This process disrupts membrane fluidity and integrity, potentially leading to pore formation and leakage. researchgate.netmdpi.comfrontiersin.org

Proteins: Oxidation of amino acid residues can lead to protein cross-linking, inactivation of enzymes, and disruption of critical cellular functions. nih.govnih.gov

DNA: Although less common than lipid or protein damage, ROS can cause DNA strand breaks and base modifications, contributing to cytotoxicity. nih.gov

The generation of ROS, particularly within the mitochondria, can trigger the mitochondrial permeability transition pore (mPTP) to open, leading to mitochondrial swelling, the release of pro-apoptotic factors like cytochrome c, and the initiation of the apoptotic cascade. researchgate.net Studies have shown that the photodegradation of HPD in tumor cells is mediated by oxidants like the hydroxyl radical, and that photoexcited HPD can oxidize cell proteins to form protein peroxides, a further source of ROS. nih.gov

Interactive Table 2: Key Cellular Targets and Effects of ROS in Photodynamic Activity

Cellular Component Type of Damage Consequence
Lipids (Membranes) Peroxidation of polyunsaturated fatty acids. mdpi.comfrontiersin.org Altered membrane fluidity and integrity, pore formation. researchgate.netmdpi.com
Proteins Oxidation of amino acid residues, cross-linking. nih.govnih.gov Enzyme inactivation, disruption of cellular signaling. nih.gov
DNA Strand breaks, base modification. nih.gov Genetic damage, contribution to cell death pathways. nih.gov

Induction of Cell Death Mechanisms (e.g., Caspase-Dependent Apoptosis)

This compound and its related compounds are known to induce programmed cell death, or apoptosis, in various cell types, particularly following photoactivation. This process is often mediated by a family of cysteine proteases called caspases, which execute the cell death program.

Research in an oral cancer cell line (KB) treated with hematoporphyrin and light demonstrated that apoptosis follows a mitochondria-dependent pathway. nih.gov This intrinsic pathway is initiated by the release of cytochrome c from the mitochondria into the cytoplasm. This event, in turn, leads to the activation of specific caspases. Western blot analysis confirmed the activation of caspase-9 and caspase-3 in this process. nih.gov The study also noted an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further supporting the involvement of the mitochondrial pathway in the apoptotic response. nih.gov

Further evidence for the role of caspase-9 comes from a study on small cell lung cancer (H446) cells treated with hematoporphyrin derivative (HPD) in a photodynamic therapy (PDT) context. The results indicated that the treatment led to an upregulation of Caspase-9 mRNA levels, suggesting its activation at the transcriptional level contributes to the apoptotic mechanism. nih.gov Similarly, studies using hematoporphyrin monomethyl ether (HMME), another derivative, on human umbilical vein endothelial cells (HUVECs) also pointed to apoptosis induction, as shown by an increased Bax/Bcl-2 ratio. nih.gov

The general mechanism underscores that the overexpression and subsequent activation of caspase-9 are pivotal triggers for apoptosis in both normal and tumor cells. nih.govnih.gov This activation can be a direct consequence of cellular stress, such as the generation of reactive oxygen species (ROS) induced by photosensitizers like hematoporphyrin upon illumination. nih.gov While necrosis was observed in some instances within the initial hours of treatment, apoptosis was identified as a subsequent and significant mode of cell death. nih.gov

Table 1: Summary of Research Findings on Caspase-Dependent Apoptosis

Cell LineCompound UsedKey FindingsReference
KB (oral cancer)HematoporphyrinApoptosis proceeds via a mitochondria-dependent pathway with activation of caspase-3 and caspase-9. nih.gov
H446 (small cell lung cancer)Hematoporphyrin Derivative (HPD)HPD-PDT upregulates the expression of Bax and Caspase-9 mRNA. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Hematoporphyrin Monomethyl Ether (HMME)HMME-PDT induces apoptosis, indicated by an increased Bax/Bcl-2 ratio. nih.gov

Effects on Cellular Growth and Proliferation in Vitro

In non-clinical in vitro settings, this compound and its derivatives have demonstrated significant effects on the growth and proliferation of various cell types. These effects are observed both with and without photoactivation, although they are substantially more pronounced in the context of photodynamic therapy.

One study found that hematoporphyrin derivative (HPD) exhibited a growth-inhibiting effect on rat kangaroo epithelial kidney cells even in the absence of light. nih.gov The same study noted that the growth-inhibitory effects on mouse embryonic fibroblasts were less marked under similar dark conditions. nih.gov

The anti-proliferative effects are dramatically enhanced upon light exposure. For instance, in U87 and U251 glioma cells, hematoporphyrin, when activated by red light, dose-dependently inhibited cell viability. medchemexpress.com The half-maximal inhibitory concentrations (IC50) were determined to be 85 nM for U87 cells and 166 nM for U251 cells after a 60-minute incubation period. medchemexpress.com

In small cell lung cancer (H446) cells and normal human bronchial epithelial (BEAS-2B) cells, HPD-mediated PDT was shown to inhibit cell growth. nih.gov Furthermore, research on human umbilical vein endothelial cells (HUVECs) using hematoporphyrin monomethyl ether (HMME) in a PDT setting revealed an inhibition of endothelial cell proliferation. The underlying mechanism was linked to the downregulation of the Vascular Endothelial Growth Factor (VEGF)/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov

Table 2: Summary of In Vitro Effects on Cellular Growth and Proliferation

Cell LineCompound UsedConditionKey FindingsReference
Rat Kangaroo Epithelial Kidney CellsHematoporphyrin Derivative (HPD)Without lightDemonstrated a growth-inhibiting effect. nih.gov
Mouse Embryonic FibroblastsHematoporphyrin Derivative (HPD)Without lightEffects on growth were less marked compared to rat kangaroo cells. nih.gov
U87 Glioma CellsHematoporphyrinWith lightIC50 of 85 nM. medchemexpress.com
U251 Glioma CellsHematoporphyrinWith lightIC50 of 166 nM. medchemexpress.com
H446 (small cell lung cancer) & BEAS-2B (bronchial epithelial)Hematoporphyrin Derivative (HPD)With light (PDT)HPD-PDT inhibited cell growth. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)Hematoporphyrin Monomethyl Ether (HMME)With light (PDT)Inhibited endothelial cell proliferation via the VEGF/Akt/mTOR pathway. nih.gov

Photodynamic Effects on Intracellular Macromolecules (e.g., DNA)

The primary mechanism of action for this compound in a photodynamic context involves the generation of reactive oxygen species (ROS), which can damage a wide array of intracellular macromolecules, including lipids, proteins, and nucleic acids. The effect on DNA is a critical factor in the cytotoxicity of this photosensitizer.

Studies have shown that illumination of murine L929 fibroblasts sensitized with hematoporphyrin derivative (HPD) results in the formation of DNA single-strand breaks. nih.gov This damage was observed after a lag time of approximately 20 minutes following illumination, and the cells appeared unable to repair this damage effectively. nih.gov

Furthermore, the photodynamic action of HPD has been found to severely impair the DNA repair machinery itself. nih.gov In experiments where L929 cells were first subjected to a non-DNA-damaging photodynamic treatment with HPD and then exposed to DNA-damaging agents like X-rays or UV light, the normal repair processes were significantly inhibited. nih.gov Specifically, the repair of X-ray-induced strand breaks was halted, and for UV-induced damage, the number of strand breaks increased over time instead of being resolved. This indicates that the excision repair pathway is inhibited at a stage after the initial incision step. nih.gov

In the context of apoptosis induction in KB oral cancer cells, DNA fragmentation is a noted outcome following photodynamic therapy with hematoporphyrin. nih.gov This fragmentation is a hallmark of apoptosis and is a consequence of the activation of endonucleases during the cell death cascade, which is initiated by the photodynamic damage.

Cell Model Systems for In Vitro Studies of this compound

A variety of cell model systems have been employed in the in vitro investigation of the mechanisms of action of this compound and its related compounds. The choice of cell line often depends on the specific biological question being addressed, ranging from fundamental cellular uptake and cytotoxicity to efficacy in cancer models.

These cell lines encompass both normal and cancerous cells from various species, providing a broad platform to study the compound's effects.

Table 3: Examples of Cell Model Systems Used in Hematoporphyrin Research

Cell LineCell TypeSpecies of OriginContext of StudyReference(s)
KBOral CancerHumanApoptosis, Cell Death Mechanisms nih.gov
H446Small Cell Lung CancerHumanCell Growth, Apoptosis nih.gov
BEAS-2BBronchial Epithelial (Normal)HumanCell Growth Inhibition nih.gov
U87GliomaHumanCell Viability, Apoptosis medchemexpress.com
U251GliomaHumanCell Viability medchemexpress.com
Human Umbilical Vein Endothelial Cells (HUVECs)Endothelial (Normal)HumanProliferation, Apoptosis, Signaling Pathways nih.gov
L929FibroblastMurine (Mouse)DNA Damage and Repair nih.gov
Rat Kangaroo Epithelial Kidney CellsEpithelial (Normal)Rat KangarooCellular Uptake, Growth Inhibition nih.gov
Normal Mouse Embryonic FibroblastsFibroblast (Normal)Murine (Mouse)Cellular Uptake, Growth Inhibition nih.gov
Differentiated Neonatal Rat Myocardial CellsMyocardial (Normal)RatCellular Uptake nih.gov

Future Directions and Advanced Research Frontiers for Hematoporphyrin Ix Dimethyl Ester

Development of Novel Hematoporphyrin (B191378) IX Dimethyl Ester-Based Probes for Advanced Imaging Methodologies

The intrinsic fluorescence of Hematoporphyrin IX dimethyl ester makes it a compelling candidate for the development of advanced imaging probes. nih.gov Researchers are actively exploring its use in novel imaging modalities beyond conventional fluorescence microscopy. One promising area is the development of probes for targeted imaging, where the this compound molecule is conjugated to a targeting moiety, such as an antibody or a peptide, to specifically label and visualize sub-cellular structures or specific cell types.

The fluorescence properties of this compound are central to its application in imaging. The molecule absorbs light at specific wavelengths, primarily in the Soret and Q-band regions, and subsequently emits light at a longer wavelength. This Stokes shift is a critical parameter for imaging applications, as it allows for the separation of the excitation and emission signals, leading to improved signal-to-noise ratios.

PropertyValueReference
Fluorescence Emission Maximum ~635 nm researchgate.net
Fluorescence Lifetime (monomeric in organic solvent) 10.1 ± 1.3 ns nih.gov
Fluorescence Lifetime (in liposomes and cells) ~15 ns nih.gov
Fluorescence Lifetime (aggregated species) ~1 ns nih.gov

Exploration of this compound in Mechanistic Studies of Photosensitization beyond Therapeutic Applications

The ability of this compound to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoexcitation is the cornerstone of its photosensitizing activity. nih.govnih.gov While this property has been extensively studied for its therapeutic potential in photodynamic therapy (PDT), there is a growing interest in utilizing it for mechanistic studies of photosensitization in other contexts. nih.gov

Upon absorption of light, this compound transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. mdpi.com This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen. nih.govmdpi.com The quantum yield of singlet oxygen generation is a key parameter that quantifies the efficiency of this process.

Researchers are investigating the intricate details of these photophysical and photochemical processes to understand how they are influenced by the local microenvironment. nih.gov Factors such as solvent polarity, pH, and the presence of quenchers can significantly impact the efficiency of singlet oxygen generation. nih.gov These studies are not only fundamental to optimizing its therapeutic applications but also open doors to its use as a tool to probe and induce oxidative stress in various biological and chemical systems for research purposes.

ParameterValueReference
Singlet Oxygen Quantum Yield (in benzene) 0.60 - 0.70 researchgate.net
Singlet Oxygen Quantum Yield (in dimethylsulfoxide) 0.67 researchgate.net
Triplet State Lifetime (in benzene (B151609), deaerated) 240 µs researchgate.net
Rate of Oxygen Quenching of Triplet State 1.8 x 10¹⁰ s⁻¹ mol⁻¹ dm³ researchgate.net

Integration of this compound in Advanced Materials Science for Optical and Energy Applications

The unique optical and electronic properties of this compound make it an attractive component for the development of advanced materials with applications in optics and energy. Researchers are exploring the incorporation of this porphyrin derivative into various matrices, such as polymers and silica (B1680970) nanoparticles, to create novel functional materials. nih.govrsc.org

In the realm of optical materials, the strong absorption and emission characteristics of this compound can be harnessed for applications such as optical limiting and fluorescent sensors. For instance, materials doped with this compound could be designed to protect sensitive optical components from high-intensity laser damage.

Furthermore, the photosensitizing properties of this compound are being investigated for their potential in solar energy conversion. rsc.org By incorporating it into photoelectrochemical cells or photocatalytic systems, it may be possible to harness solar energy to drive chemical reactions, such as water splitting to produce hydrogen fuel or the degradation of organic pollutants. rsc.org The efficiency of these systems is dependent on factors like the stability of the porphyrin within the material and the efficiency of charge transfer between the excited porphyrin and the surrounding matrix.

Deeper Investigation into Environmental Factors Modulating this compound Reactivity and Interactions

The reactivity and interactions of this compound can be significantly influenced by its surrounding environment. A deeper understanding of these environmental factors is crucial for predicting its behavior and optimizing its performance in various applications.

One key area of investigation is the effect of the microenvironment on the aggregation state of this compound. In aqueous solutions, porphyrins tend to aggregate, which can alter their photophysical properties and reduce their photosensitizing efficiency. nih.gov The presence of detergents or encapsulation within matrices like liposomes or silica nanospheres can prevent this aggregation and maintain the monomeric, photoactive form. nih.govnih.govnih.gov

Furthermore, the interaction of this compound with other molecules in its environment can modulate its reactivity. For example, the presence of antioxidants can quench the excited states of the porphyrin or scavenge the generated ROS, thereby inhibiting its photosensitizing activity. nih.gov Conversely, its reactivity can be enhanced in certain environments. Studies have also shown that the photodegradation of porphyrins like Protoporphyrin IX dimethyl ester is influenced by the surrounding medium, with different degradation products being formed in organic solvents compared to liposomes or cells. nih.govmdpi.com

Q & A

Q. What are the established methodologies for synthesizing Hematoporphyrin IX dimethyl ester from natural hematoporphyrin?

this compound is synthesized via a two-step process:

Double Elimination : Hematoporphyrin (5) undergoes acid-catalyzed elimination using p-toluenesulfonic acid (PTSA) in refluxing chlorobenzene to remove hydroxyl groups.

Esterification : The intermediate is treated with methanol and sulfuric acid to esterify propionic acid side chains, yielding protoporphyrin IX dimethyl ester (6) with a global yield of 73% .
Advanced Note: Alternative routes involve derivatization of hemin (from blood) via Fischer esterification, as described for protoporphyrin IX dimethyl ester synthesis .

Q. How can UHPLC-DAD-ESI-MS be optimized for characterizing hematoporphyrin derivatives?

Key methodological steps include:

  • Column Selection : Use a C-18 reversed-phase column with 1.9 µm particles for high-resolution separation .

  • Mobile Phase : Acetonitrile/water gradients with 0.1% formic acid enhance ionization in ESI-MS.

  • Detection : Monitor UV-Vis spectra (Soret band ~400 nm) and molecular ions ([M+H]⁺). For example:

    DerivativeRetention Time (min)[M+H]⁺ (m/z)
    Hematoporphyrin IX1.1599
    Protoporphyrin IX dimethyl ester11.4591

Advanced Research Questions

Q. How can researchers design experiments to evaluate the photodynamic therapy (PDT) efficacy of hematoporphyrin derivatives?

  • Photosensitizer Activation : Irradiate samples with 630 nm light (optimal for porphyrin excitation) to generate singlet oxygen (¹O₂) .
  • Cytotoxicity Assays : Measure lipid peroxidation (via thiobarbituric acid reactive substances) and ROS production in target tissues (e.g., insect larvae or cancer cells) .
  • Nanoparticle Integration : Encapsulate this compound in Lexan polymer matrices with iron oxide cores for combined PDT and hyperthermia applications .

Q. What analytical strategies resolve contradictions in Diels-Alder reaction yields during porphyrin functionalization?

In the synthesis of amphiphilic chlorins:

  • Low Yield Analysis : The Diels-Alder reaction between protoporphyrin IX dimethyl ester (6) and phenylmaleimide (4) yields only 14% endo-adducts due to steric hindrance. Use computational modeling (DFT) to predict regioselectivity and optimize reaction conditions (e.g., solvent polarity, temperature) .
  • Aggregation Mitigation : Monitor aggregation via UV-Vis spectroscopy (Q-band broadening) and introduce bulky substituents (e.g., phenyl groups) to reduce π-π stacking .

Q. How do metal coordination studies of hematoporphyrin derivatives inform their biomedical applications?

  • Cobalt Complexes : In aprotic solvents, cobalt(II) protoporphyrin IX dimethyl ester forms peroxo-dimers [(S)PCoIII(O₂)CoIIIP(S)], detectable via Soret band shifts (420 → 435 nm) .
  • Manganese Complexes : Hydroxymanganic mesoporphyrin IX dimethyl ester exhibits ligand-field transitions at 12,000–16,000 cm⁻¹, resolved via analog computer analysis of electronic spectra .
  • Zinc Sensors : Protoporphyrin IX dimethyl ester-based PVC membranes show Zn(II) selectivity with a detection limit of 1.0 × 10⁻⁶ M, validated via potentiometric titrations .

Q. What protocols ensure safe handling and disposal of hematoporphyrin derivatives in laboratory settings?

  • Protective Measures : Use nitrile gloves, UV-blocking eyewear, and fume hoods during synthesis. Avoid skin contact due to photosensitization risks .
  • Waste Management : Segregate porphyrin-contaminated waste and treat with oxidizing agents (e.g., hydrogen peroxide) before disposal via licensed biohazard contractors .

Methodological Challenges & Solutions

Q. How can solubility limitations of hematoporphyrin derivatives be addressed for in vivo applications?

  • Esterification : Protoporphyrin IX dimethyl ester exhibits higher organic solvent solubility than its free acid form, enabling encapsulation in lipid-based nanoparticles .
  • PEGylation : Attach polyethylene glycol (PEG) chains to porphyrin esters to enhance aqueous solubility and bioavailability .

Q. What techniques validate the structural integrity of hematoporphyrin-metal complexes?

  • EPR Spectroscopy : Identify metal oxidation states (e.g., Mn(III) vs. Mn(IV)) via hyperfine splitting patterns .
  • Mass Spectrometry : Confirm molecular weights (e.g., [CoIIP(S)(O₂)] at m/z 647.231) and fragmentation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.